Ethyl 5-[(4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[(4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with various functional groups, including fluorophenyl, methoxyphenyl, and ethyl ester groups. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-[(4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-[(4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
- Ethyl 5-[(4-chlorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- Ethyl 5-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
These compounds share similar structural features but differ in the substituents on the benzofuran ring The presence of different substituents can influence the compound’s reactivity, biological activity, and potential applications
Properties
Molecular Formula |
C25H21FO5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 5-[(4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H21FO5/c1-3-29-25(27)23-21-14-20(30-15-16-4-8-18(26)9-5-16)12-13-22(21)31-24(23)17-6-10-19(28-2)11-7-17/h4-14H,3,15H2,1-2H3 |
InChI Key |
QGFBKNOQFHWCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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